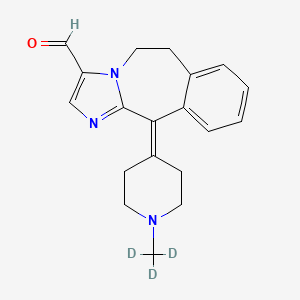

Alcaftadine-d3

描述

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Investigations

Deuterium labeling has emerged as an indispensable tool across various scientific disciplines, providing insights that would be difficult or impossible to obtain with non-labeled compounds. clearsynth.comclearsynth.com Its applications range from fundamental mechanistic studies in chemistry to advanced methodologies in pharmaceutical research. clearsynth.comthalesnano.com

Deuterium as an Isotopic Probe in Mechanistic Studies

The slightly greater mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE), where the rate of a chemical reaction can be altered by isotopic substitution at a specific atomic position. symeres.comescholarship.org By measuring the KIE, researchers can gain valuable information about the rate-determining step of a reaction and the nature of the transition state. escholarship.orgnih.gov This makes deuterium labeling a powerful probe for elucidating reaction mechanisms. clearsynth.comthalesnano.comresearchgate.net For instance, by strategically placing deuterium atoms within a molecule, scientists can track the movement and transformation of specific atoms throughout a chemical reaction, providing clear evidence for proposed mechanistic pathways. clearsynth.comresearchgate.net This technique has been instrumental in understanding a wide range of chemical transformations, from simple organic reactions to complex enzyme-catalyzed processes. escholarship.orgnih.gov

Applications of Deuterated Compounds in Pharmaceutical Research Methodologies

In the realm of pharmaceutical research, deuterated compounds have a broad spectrum of applications that contribute to the discovery and development of new drugs. clearsynth.comresearchgate.net One of the most significant uses is in metabolic studies. aquigenbio.com By labeling a drug candidate with deuterium, researchers can trace its metabolic fate within a biological system, identify its metabolites, and understand the rates and mechanisms of its breakdown. clearsynth.comaquigenbio.com This information is crucial for optimizing the drug's properties, such as its metabolic stability and pharmacokinetic profile. clearsynth.comsymeres.com

Deuterated compounds also serve as invaluable internal standards in mass spectrometry-based bioanalytical methods. thalesnano.comgoogle.com Because they are chemically identical to the non-labeled drug but have a different mass, they can be used to accurately quantify the concentration of the drug and its metabolites in biological samples. thalesnano.comgoogle.com This is essential for pharmacokinetic and bioavailability studies. thalesnano.com Furthermore, deuterium labeling can be used to improve the therapeutic properties of drugs themselves. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of drug metabolism can be slowed, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved safety profile. nih.govdrugbank.com

Overview of Alcaftadine (B1684316) as a Core Chemical Entity

Alcaftadine is a well-established antihistamine used for the treatment of allergic conjunctivitis. nih.govdrugbank.com Its unique chemical structure and pharmacological profile make it an interesting subject for further academic investigation, including deuteration.

Structural and Pharmacological Framework of Alcaftadine (General Academic Perspective)

Alcaftadine, chemically known as 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b] thalesnano.combenzazepine-3-carboxaldehyde, is a tricyclic compound with a molecular weight of approximately 307.4 g/mol . nih.govdaicelpharmastandards.comnih.gov It is classified as an imidazobenzazepine derivative. nih.govdaicelpharmastandards.com

From a pharmacological standpoint, alcaftadine is a potent H1 histamine (B1213489) receptor antagonist. nih.govdrugbank.commedchemexpress.com It also exhibits high affinity for H2 receptors and a lower affinity for H4 receptors. nih.govmedchemexpress.comresearchgate.net Beyond its antihistaminic activity, alcaftadine has been shown to inhibit the release of histamine from mast cells and decrease the chemotaxis and activation of eosinophils, demonstrating a multi-faceted anti-inflammatory and mast cell-stabilizing effect. nih.govdrugbank.comnih.govcrsubscription.com The metabolism of alcaftadine is primarily mediated by non-CYP450 cytosolic enzymes, which convert it to an active carboxylic acid metabolite. drugbank.comfda.gov

| Property | Value |

| Chemical Name | 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b] thalesnano.combenzazepine-3-carboxaldehyde |

| Molecular Formula | C₁₉H₂₁N₃O |

| Molecular Weight | ~307.4 g/mol |

| Primary Mechanism | H1 histamine receptor antagonist |

| Secondary Actions | H2 and H4 receptor antagonist, mast cell stabilizer |

| Metabolism | Via non-CYP450 cytosolic enzymes to an active carboxylic acid metabolite |

Rationale for Deuteration of Alcaftadine: Academic Research Objectives

The deuteration of alcaftadine to produce Alcaftadine-d3 is driven by several key academic research objectives, primarily centered on its use as a tool in bioanalytical studies. daicelpharmastandards.com

One of the principal reasons for creating this compound is to serve as a stable isotope-labeled internal standard for quantitative bioanalysis. thalesnano.comdaicelpharmastandards.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are widely used to measure drug concentrations in biological fluids, the addition of a known amount of the deuterated analog allows for precise and accurate quantification of the parent drug, alcaftadine, and its metabolites. researchgate.netresearchgate.net The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, correcting for any variability in sample preparation and instrument response. google.com

Furthermore, this compound and its deuterated metabolite, Alcaftadine 3-Carboxylic Acid D3, are crucial for conducting pharmacokinetic studies, such as bioavailability and bioequivalence (BA/BE) studies. daicelpharmastandards.com These studies are fundamental in drug development to compare different formulations of a drug or to compare a generic drug to its brand-name counterpart. The use of deuterated standards in these studies ensures the reliability and accuracy of the data generated. axios-research.com

| Deuterated Compound | CAS Number | Molecular Formula | Primary Research Application |

| This compound | 1794775-80-6 | C₁₉H₁₈D₃N₃O | Internal standard in bioanalytical research (e.g., BA/BE studies) |

| Alcaftadine 3-Carboxylic Acid D3 | Not Available | C₁₉H₁₈D₃N₃O₂ | Internal standard for the quantification of the active metabolite of alcaftadine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Characterization of Alcaftadine D3

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through various synthetic strategies. juniperpublishers.com A prevalent and efficient method is the hydrogen-deuterium exchange (HDE or H/D exchange), where a covalently bonded hydrogen atom is replaced by a deuterium atom. snnu.edu.cnwikipedia.org This can be accomplished using a deuterium source, such as deuterium gas (D₂) or, more commonly, heavy water (D₂O), often in the presence of a catalyst. juniperpublishers.comwikipedia.org While some protons are readily exchangeable, the deuteration of non-labile C-H bonds typically requires catalysts, such as platinum group metals, or more advanced C-H activation techniques to achieve high efficiency and selectivity. snnu.edu.cnwikipedia.org

Achieving site-selective deuteration—the incorporation of deuterium at specific molecular positions—is a significant challenge in organic synthesis, particularly for complex molecules like pharmaceuticals. nih.gov Recent advancements have led to several powerful methodologies:

Transition Metal Catalysis : Homogeneous and heterogeneous transition metal catalysts are widely used for directing H/D exchange.

Iridium-based catalysts are highly effective for ortho-deuteration of aromatic and heterocyclic compounds containing directing groups. snnu.edu.cn Supported iridium nanoparticles have also been developed for the selective deuteration of para- and meta-C-H bonds in arenes and heteroarenes. chemrxiv.orgchemrxiv.org

Palladium catalysts , such as palladium on carbon (Pd/C), are versatile for H/D exchange in various heterocyclic compounds using D₂O. acs.org Palladium single-atom catalysts have shown exceptional activity for α-site-selective H/D exchange of benzylic alcohols. nih.gov

Silver-based catalysts have emerged for the site-selective deuteration of five-membered aromatic heterocycles, such as imidazoles and thiazoles, which can be resistant to other catalytic systems. nih.gov These reactions often proceed under mild conditions without the need for a directing group. nih.gov

Metal-Free Deuteration : To avoid potential metal contamination, metal-free methods have been developed. One approach involves the selective ortho-deuteration of N-heterocyclic oxides at room temperature using a strong base in a deuterated solvent like DMSO-d₆. chemrxiv.orgchemrxiv.org This method relies on increasing the acidity at the ortho-position, enabling deprotonation and subsequent deuteration. chemrxiv.orgchemrxiv.org

Photoredox Catalysis : Visible light-mediated photoredox catalysis offers a distinct, neutral radical approach for H/D exchange. This strategy has been successful for the deuteration of formyl groups in both aromatic and aliphatic aldehydes with high levels of deuterium incorporation. acs.orgnih.gov

The choice of deuteration strategy is dictated by the target molecule's structure and the desired position of the label. Different methods offer varying degrees of yield and selectivity. Many modern protocols report high to excellent levels of deuterium incorporation, often exceeding 90%. acs.orgacs.orgnih.gov

Catalytic systems based on iridium are renowned for their high regioselectivity, particularly for directing deuteration to the ortho-position of a directing group on an aromatic ring. snnu.edu.cn Supported iridium nanoparticles, in contrast, can offer complementary selectivity for meta and para positions. chemrxiv.orgchemrxiv.org Palladium single-atom catalysts have achieved up to 95% deuterium incorporation at the α-position of benzylic alcohols while suppressing other undesired reactions. nih.gov Metal-free methods using N-oxides have also demonstrated high deuterium incorporation for a broad range of N-heterocycles. chemrxiv.orgchemrxiv.org The efficiency of these reactions depends on factors such as the catalyst, solvent, temperature, and the electronic properties of the substrate. acs.org

Table 1: Comparison of Selected Site-Selective Deuteration Methodologies

| Method / Catalyst | Substrate Type | Selectivity | Typical D-Incorporation | Deuterium Source | Reference |

|---|---|---|---|---|---|

| Palladium Single-Atom Catalyst | Benzylic Alcohols | α-position | Up to 95% | D₂ | nih.gov |

| Iridium Nanoparticles | (Hetero)arenes | para- and meta-C(sp²)–H | High | C₆D₆ | chemrxiv.orgchemrxiv.org |

| Silver-Carbonate Complex | Five-membered heterocycles | C-H bonds (no directing group) | High | CH₃OD | nih.gov |

| Metal-Free (KOtBu) | N-heterocyclic oxides | ortho-position | High | DMSO-d₆ | chemrxiv.orgchemrxiv.org |

| Photoredox Catalysis | Aldehydes | Formyl group | >90% | D₂O | acs.orgnih.gov |

Methodologies for Site-Selective Deuteration in Complex Molecules

Synthetic Pathways for Alcaftadine-d3

The synthesis of this compound involves the strategic introduction of three deuterium atoms onto the N-methyl group of the parent molecule, Alcaftadine (B1684316). axios-research.compharmaffiliates.com This is typically achieved in the final step of the synthesis by using a deuterated methylating agent on the corresponding N-desmethyl precursor.

The key precursor for the synthesis of this compound is N-desmethyl Alcaftadine, which is also a known impurity of Alcaftadine. axios-research.com The synthesis concludes with an N-methylation reaction. To introduce the trideuteromethyl (-CD₃) group, a deuterated methylating agent is required. A common and effective reagent for this purpose is iodomethane-d3 (B117434) (CD₃I).

The reaction would involve treating N-desmethyl Alcaftadine with a suitable base to deprotonate the secondary amine on the piperidinylidene ring, followed by nucleophilic attack on the iodomethane-d3. The general conditions for such N-methylation reactions are well-established in organic synthesis.

Table 2: Key Reagents in the Final Step of this compound Synthesis

| Reagent Name | Role in Synthesis |

|---|---|

| N-desmethyl Alcaftadine | Direct Precursor |

| Iodomethane-d3 (CD₃I) | Deuterium Source / Methylating Agent |

| Non-nucleophilic Base (e.g., K₂CO₃, NaH) | Deprotonating Agent |

| Aprotic Solvent (e.g., DMF, Acetonitrile) | Reaction Medium |

To ensure high deuteration efficiency and chemical purity, several factors in the synthesis must be optimized. In the final methylation step, using a high-purity deuterated reagent like iodomethane-d3 is paramount. The reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents, are carefully controlled to drive the reaction to completion and maximize the incorporation of the -CD₃ group.

Following the reaction, purification is essential to remove any unreacted starting material, non-deuterated Alcaftadine (if any H/D scrambling occurs or if the precursor contained residual Alcaftadine), and other byproducts. Standard chromatographic techniques, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC), are employed to isolate this compound with high chemical and isotopic purity.

Precursor Compounds and Reaction Conditions for Deuterated Analogues

Structural Elucidation and Purity Assessment of this compound

Confirming the correct structure and assessing the isotopic purity of the final this compound product are crucial steps. A combination of spectroscopic and spectrometric techniques is used for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. oxinst.com

²H NMR (Deuterium NMR) can be used to directly observe the deuterium signal, confirming the presence and chemical environment of the incorporated isotope. magritek.com

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The carbon of the -CD₃ group will show a characteristic multiplet due to coupling with deuterium, further confirming the site of deuteration. rsc.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is the primary method for determining isotopic purity and enrichment. nih.gov By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between this compound and any residual non-deuterated (d0) or partially deuterated (d1, d2) species. rsc.orgresearchgate.net The relative intensities of these isotopic peaks are used to calculate the percentage of isotopic enrichment, which is a critical measure of the quality of the labeled standard. rsc.orgalmacgroup.comnih.gov

Liquid Chromatography (LC) : LC, often coupled with MS (LC-MS), is used to assess the chemical purity of the compound, separating it from any impurities before mass analysis. almacgroup.com

Table 3: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Structural Confirmation | Absence of N-CH₃ proton signal, confirmation of overall proton framework. | magritek.com |

| ¹³C NMR | Structural Confirmation | Confirmation of carbon skeleton; characteristic signal for the C-D bond. | rsc.org |

| HRMS | Isotopic Purity/Enrichment | Accurate mass measurement and quantification of deuterated vs. non-deuterated species. | rsc.orgnih.gov |

| LC-MS | Chemical & Isotopic Purity | Separation of impurities and confirmation of mass and isotopic distribution. | almacgroup.com |

Spectroscopic Characterization Techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound and confirming the incorporation of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR (Proton NMR) is used to determine the structure of the molecule by analyzing the chemical environment of hydrogen atoms. In this compound, the signal corresponding to the methyl group on the piperidine (B6355638) ring is expected to be absent or significantly reduced due to the replacement of protons with deuterium. The chemical shifts, splitting patterns, and integration of the remaining proton signals are compared against the spectrum of unlabeled Alcaftadine to confirm the structural integrity of the rest of the molecule.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to be very similar to that of Alcaftadine, as the carbon framework remains unchanged. However, the carbon atom attached to the deuterium atoms (the methyl group) may show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). This technique helps to confirm that the deuteration has occurred at the intended position. Suppliers of Alcaftadine impurities and labeled compounds often provide comprehensive characterization data, including ¹H and ¹³C NMR. daicelpharmastandards.com

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in a molecule. frontiersin.org The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups, such as the carbonyl group of the aldehyde and the various C-H and C-N bonds within the heterocyclic structure. researchgate.net The most significant difference compared to the spectrum of Alcaftadine would be the appearance of C-D stretching and bending vibrations, typically at lower frequencies (wavenumbers) than the corresponding C-H vibrations. The presence of these C-D bands provides direct evidence of deuteration. oatext.com

Mass Spectrometry (MS) : Mass spectrometry is a critical technique for confirming the molecular weight of this compound and verifying the level of deuterium incorporation. axios-research.com The molecular weight of Alcaftadine is approximately 307.4 g/mol . nih.govdrugbank.com For this compound, where three hydrogen atoms in the N-methyl group are replaced by deuterium, the expected molecular weight is approximately 310.4 g/mol . axios-research.compharmaffiliates.como2hdiscovery.co High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the mass of the deuterated compound. The isotopic distribution pattern will also differ from that of the unlabeled compound, reflecting the presence of three deuterium atoms.

Table 1: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Absence or significant reduction of the N-methyl proton signal. Other proton signals consistent with the Alcaftadine structure. |

| ¹³C NMR | Carbon signals consistent with the Alcaftadine structure. The deuterated methyl carbon may appear as a triplet. |

| IR Spectroscopy | Presence of characteristic C-D stretching and bending vibrations. Other functional group bands (e.g., C=O, C-N) remain. |

| Mass Spectrometry | Molecular ion peak consistent with the mass of Alcaftadine plus three deuterium atoms (approx. 310.4 Da). |

Chromatographic Methods for Impurity Profiling and Purity Determination

Chromatographic techniques are essential for assessing the purity of this compound and identifying any potential impurities. asianpubs.org These methods separate the main compound from any by-products, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used techniques for this purpose. ajpsonline.com A validated HPLC or UHPLC method can provide quantitative information about the purity of this compound. These methods typically utilize a C18 reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). ajpsonline.comchemmethod.com Detection is often performed using a UV detector at a wavelength where Alcaftadine exhibits strong absorbance, such as 282 nm. ajpsonline.com

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity reference standard, the purity is typically expected to be greater than 95% or 98%.

Impurity profiling involves identifying and quantifying any impurities present. This is crucial as impurities can affect the accuracy of studies using the labeled compound. Common impurities could include non-deuterated Alcaftadine, partially deuterated species (d1 or d2), or other synthesis-related by-products. daicelpharmastandards.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity profiling, as it combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of the impurities. innovareacademics.in

Table 2: Chromatographic Purity Data for this compound

| Method | Parameter | Typical Specification |

| HPLC/UHPLC | Purity (Area %) | >95% |

| Retention Time | Consistent with reference standard | |

| LC-MS | Impurity Identification | Molecular weights of impurities determined |

Elemental Analysis and Deuterium Content Verification

Deuterium Content Verification : Verifying the deuterium content, or isotopic enrichment, is crucial for a deuterated standard. This is typically achieved using mass spectrometry and/or NMR spectroscopy.

Mass Spectrometry : By analyzing the relative intensities of the molecular ion peaks for the unlabeled (M), d1, d2, and d3 species, the percentage of the d3-labeled compound can be accurately determined. This confirms that the desired level of deuteration has been achieved and that there is minimal presence of partially deuterated or unlabeled Alcaftadine.

¹H NMR : The integration of the residual proton signal in the position of deuteration compared to the integration of other non-deuterated protons in the molecule can provide a quantitative measure of the deuterium incorporation. For this compound, the integration of the N-methyl proton signal should be very low, indicating a high degree of deuteration.

The combination of these analytical techniques ensures a comprehensive characterization of this compound, confirming its structure, purity, and isotopic enrichment, thereby validating its use as a reliable standard for scientific research. venkatasailifesciences.com

Table 3: Elemental and Isotopic Composition of this compound

| Analysis | Parameter | Theoretical/Expected Value |

| Elemental Analysis | % Carbon | ~73.52% |

| % Hydrogen (including D) | ~7.47% (as H) | |

| % Nitrogen | ~13.54% | |

| Mass Spectrometry | Isotopic Purity | >98% d3 |

| ¹H NMR | Deuterium Incorporation | >98% at the N-methyl position |

Analytical Methodologies for Alcaftadine D3

Development of Quantitative Analytical Methods for Deuterated Compounds

The development of robust analytical methods is essential for the accurate quantification of drugs and their deuterated analogs. While methods like spectrophotometry can measure the parent drug, highly sensitive and specific techniques such as liquid chromatography-mass spectrometry are necessary to differentiate and leverage isotope-labeled standards like Alcaftadine-d3.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and specificity. nih.gov It is the primary technique where isotope-labeled standards such as this compound are indispensable.

Clinical pharmacology reviews have documented the use of LC-MS/MS to quantify concentrations of alcaftadine (B1684316) and its active metabolite, R90692, in human plasma. ajpsonline.comfda.gov In these methods, plasma samples are typically prepared using solid-phase extraction (SPE) and then analyzed by LC-MS/MS operating in the multiple-reaction-monitoring (MRM) mode. fda.gov The MRM mode allows for highly specific detection by monitoring a particular fragmentation of the parent ion to a product ion.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical in these assays. wuxiapptec.comresearchgate.net A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. researchgate.net However, it is distinguishable by its higher mass. wuxiapptec.com By adding a known amount of this compound to every sample, calibration standard, and quality control sample, any variability during sample preparation and analysis can be normalized. wuxiapptec.comkcasbio.com The final concentration is calculated based on the peak area ratio of the analyte (alcaftadine) to the internal standard (this compound), ensuring high accuracy and precision. wuxiapptec.com For a robust analysis, the SIL-IS should have a mass difference of at least 4-5 Daltons from the analyte to avoid mass spectrometric cross-talk. wuxiapptec.com

Spectrophotometric and spectrofluorimetric methods have been developed for the quantification of alcaftadine in bulk and pharmaceutical dosage forms. researchgate.netnih.govresearchgate.net These methods are generally simpler and more cost-effective than LC-MS but lack the specificity to distinguish between isotopologues.

One developed approach involves ion-pairing of alcaftadine with eosin (B541160) Y, which can be measured using both spectrophotometry and spectrofluorimetry. nih.govresearchgate.net In the spectrofluorimetric method, the quenching of eosin Y's native fluorescence by alcaftadine is measured. researchgate.net This quenching effect was found to be linear over a concentration range of 150 to 2000 ng/mL. nih.govresearchgate.net For the spectrophotometric method, the absorbance of the ion-pair complex formed between alcaftadine and eosin Y is measured at 548 nm in a buffered solution at pH 3.8. nih.govresearchgate.net This method demonstrated linearity in the concentration range of 0.8–8.0 µg/mL. nih.govresearchgate.net

Other UV spectrophotometric methods, such as the absorption maxima method (at 282 nm) and first derivative spectroscopy, have also been validated for alcaftadine analysis. researchgate.net

It is critical to note that these optical methods rely on the molecule's chromophoric and fluorophoric properties, which are not significantly altered by deuterium (B1214612) substitution. Therefore, these techniques cannot differentiate between alcaftadine and this compound, making them unsuitable for isotope dilution analysis. Their application is limited to the quantification of the total drug without distinguishing between the labeled and unlabeled forms.

All analytical methods must be validated according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are reliable for their intended purpose. ajpsonline.com Validation assesses several key parameters, including specificity, linearity, accuracy, precision, and detection/quantification limits. ajpsonline.comajpaonline.com

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net In HPLC methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. ajpsonline.com

Linearity establishes the relationship between instrument response and analyte concentration. The method is considered linear if it produces a high correlation coefficient (r²), typically >0.99. ajpsonline.com

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. impactfactor.org

Precision measures the degree of scatter between a series of measurements, reported as the percentage relative standard deviation (%RSD). A %RSD of less than 2% is generally considered acceptable. ajpsonline.comajpsonline.com

Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of analyte that can be reliably detected and quantified, respectively. nih.govimpactfactor.org

The following table summarizes validation parameters from various published analytical methods for alcaftadine.

| Method | Linearity Range | Correlation Coefficient (r²) | Precision (%RSD) | LOD | LOQ | Source |

|---|---|---|---|---|---|---|

| UHPLC-UV | 2.0-30.0 µg/mL | 0.9998 | < 2.0% | 0.259 µg/mL | 0.784 µg/mL | ajpsonline.comajpsonline.com |

| Spectrofluorimetry (Eosin Y) | 150-2000 ng/mL | - | - | 46.67 ng/mL | 138.40 ng/mL | nih.gov |

| Spectrophotometry (Eosin Y) | 0.8-8.0 µg/mL | - | - | 0.21 µg/mL | 0.65 µg/mL | nih.gov |

| HPTLC | 250-1500 ng/µl | - | - | 9.27 ng | 28.1 ng | iajps.com |

| UV-Spectrophotometry (Absorption Maxima) | 1-16 µg/mL | 0.999 | - | - | - | researchgate.net |

Spectrophotometric and Spectrofluorimetric Assay Development for Alcaftadine and its Deuterated Analogues

Role of this compound as an Internal Standard in Bioanalytical Research

In bioanalytical research, where complex matrices like plasma can introduce significant variability, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. nih.govnih.gov this compound serves this exact purpose in the quantification of alcaftadine.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on altering the natural isotopic composition of the sample. nih.govcanada.ca The core principle involves adding a known quantity of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of unknown concentration (alcaftadine). nih.gov

Because the stable isotope-labeled standard is chemically almost identical to the analyte, it behaves the same way during all stages of sample preparation and analysis, including extraction, derivatization, and injection into the LC-MS system. nih.govresearchgate.net Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the MS signal response for the native analyte to that of the labeled standard, an accurate quantification can be made, effectively correcting for matrix effects and recovery losses. nih.govnih.gov This makes IDMS a definitive method capable of providing highly accurate and precise measurements, often serving as a reference method. nih.gov

For quantitative analysis using a deuterated standard, a calibration curve is constructed. A fixed amount of the internal standard, this compound, is added to a series of calibration standards with known and varying concentrations of the analyte, alcaftadine. wuxiapptec.comresearchgate.net The same fixed amount of this compound is also added to all quality control (QC) samples and the unknown samples to be tested. wuxiapptec.com

After analysis by LC-MS/MS, the peak area for both the analyte and the internal standard is integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area (y-axis) against the known concentration of the analyte in the standards (x-axis). researchgate.netreddit.com This ratio normalization corrects for variations in injection volume and instrument response. wuxiapptec.com

The concentration of the analyte in unknown samples is then determined by calculating their analyte/internal standard peak area ratio and interpolating this value from the calibration curve. researchgate.net Quality control strategies are essential for monitoring the performance of the assay. This includes analyzing QC samples at low, medium, and high concentrations alongside the unknown samples to ensure the accuracy and precision of the run. Additionally, the absolute response of the internal standard is often monitored across the entire batch. wuxiapptec.com A significant variation in the internal standard's signal can indicate problems with sample extraction, instrument performance, or severe matrix effects, prompting further investigation. wuxiapptec.com

Investigative Applications of Alcaftadine D3 in Preclinical Research

Elucidation of Metabolic Pathways and Stability via Deuterium (B1214612) Labeling

The substitution of hydrogen with deuterium in the Alcaftadine (B1684316) molecule provides a powerful method for tracing its metabolic fate and assessing its stability.

In Vitro Metabolic Stability Studies of Alcaftadine-d3 in Subcellular Fractions (e.g., microsomes, cytosol)

In vitro metabolic stability assays are fundamental in drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays typically utilize subcellular fractions from the liver, the primary site of drug metabolism, such as microsomes and cytosol. evotec.comwuxiapptec.comsrce.hr Liver microsomes contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP450) family, while the cytosol contains various Phase II enzymes and other metabolic enzymes like aldehyde oxidase. wuxiapptec.comsrce.hr

By incubating this compound with liver microsomes and cytosol, researchers can determine its intrinsic clearance and metabolic half-life. nuvisan.comsrce.hr The rate of disappearance of the parent compound, this compound, is monitored over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comnih.gov The deuterium label does not interfere with the enzymatic processes but provides a distinct mass signature, facilitating its differentiation from potential metabolites. This allows for a precise quantification of the metabolic rate.

These studies are crucial for understanding how quickly Alcaftadine is broken down and by which enzymatic systems, providing insights that can guide further development. wuxiapptec.com

Table 1: Example Data from In Vitro Metabolic Stability Assay of this compound

| Subcellular Fraction | Incubation Time (min) | Remaining this compound (%) |

| Liver Microsomes | 0 | 100 |

| 15 | 85 | |

| 30 | 70 | |

| 60 | 50 | |

| Liver Cytosol | 0 | 100 |

| 15 | 95 | |

| 30 | 90 | |

| 60 | 80 |

This is a hypothetical data table for illustrative purposes.

Investigation of Non-CYP450 Mediated Metabolism through Isotope Effects

While CYP450 enzymes are major players in drug metabolism, non-CYP450 pathways, such as those mediated by flavin-containing monooxygenases (FMOs), aldehyde oxidases (AOs), and UDP-glucuronosyltransferases (UGTs), are also significant. nih.govnih.govwashington.edu Deuterium labeling in this compound can help elucidate the contribution of these non-CYP450 enzymes.

The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide clues about the rate-determining step of a metabolic reaction. If the deuterated bond is broken in the rate-limiting step, a significant KIE is often observed. By comparing the metabolism of Alcaftadine and this compound in systems with and without specific inhibitors of CYP450 and non-CYP450 enzymes, researchers can pinpoint the enzymes responsible for its biotransformation. nih.gov For instance, if a significant KIE is observed in the presence of CYP450 inhibitors but is diminished when FMO inhibitors are added, it would suggest a role for FMOs in the metabolism of Alcaftadine.

Impact of Deuteration on Enzymatic Reaction Kinetics (Kinetic Isotope Effects)

The kinetic isotope effect (KIE) is a powerful tool for studying the mechanisms of enzymatic reactions. numberanalytics.commatthewjvarga.com The KIE is the ratio of the rate constant of a reaction with a lighter isotope (like hydrogen) to the rate constant of the same reaction with a heavier isotope (like deuterium). numberanalytics.com

In the context of this compound, the C-D bond is stronger than the corresponding C-H bond in Alcaftadine. Cleavage of this bond during a metabolic reaction requires more energy, which can lead to a slower reaction rate. This phenomenon, known as a primary kinetic isotope effect, provides strong evidence that the C-H bond is broken during the rate-determining step of the reaction. nih.gov

The magnitude of the KIE can offer insights into the transition state of the reaction. matthewjvarga.com A large KIE suggests a transition state where the hydrogen (or deuterium) is symmetrically shared between the donor and acceptor atoms. Conversely, a small KIE may indicate an early or late transition state. By studying the KIE of Alcaftadine's metabolism, researchers can gain a detailed understanding of the enzymatic mechanism at a molecular level.

Preclinical Mechanistic Investigations Using Deuterated Alcaftadine

The use of deuterated Alcaftadine extends beyond metabolic studies to probing its direct interactions with its biological targets and understanding its chemical stability.

In Vitro Receptor Binding Studies and Ligand-Receptor Interactions (e.g., Histamine (B1213489) Receptors)

Alcaftadine is known to be a potent antagonist of the histamine H1 receptor and also exhibits affinity for H2 and H4 receptors. nih.govdovepress.comdovepress.com Receptor binding assays are used to determine the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand is typically used to compete with the test compound for binding to the receptor.

While this compound is not inherently radiolabeled, its use in conjunction with other techniques can provide valuable information. For example, in competitive binding assays, the inhibitory constant (Ki) of this compound can be compared to that of Alcaftadine. Any significant difference in binding affinity could suggest that the deuterated position is involved in a critical interaction with the receptor, such as hydrogen bonding. However, it is generally expected that deuterium substitution at non-exchangeable positions will have a minimal effect on receptor binding affinity.

Table 2: Hypothetical Receptor Binding Affinities (Ki) for Alcaftadine and this compound

| Receptor | Alcaftadine Ki (nM) | This compound Ki (nM) |

| Histamine H1 | 1.9 | 2.1 |

| Histamine H2 | 62 | 65 |

| Histamine H4 | 4400 | 4500 |

This is a hypothetical data table for illustrative purposes based on known affinities of Alcaftadine. dovepress.com

Deuterium Labeling as a Probe for Chemical Reactivity and Degradation Pathways

The stability of a drug molecule is a critical factor in its development. Deuterium labeling can be employed to investigate the chemical degradation pathways of Alcaftadine under various stress conditions (e.g., pH, temperature, light). The stronger C-D bond in this compound can slow down degradation reactions that involve the cleavage of this bond.

By comparing the degradation products of Alcaftadine and this compound, researchers can identify the specific sites of chemical instability. For example, if a particular degradation product is formed at a significantly lower rate with this compound, it strongly implies that the deuterated position is a site of chemical reactivity. This information is invaluable for formulating a stable drug product and predicting its shelf-life.

Preclinical Studies on Immune Cell Modulation (e.g., eosinophil chemotaxis inhibition in in vitro models)

Alcaftadine's therapeutic properties extend beyond its primary antihistaminic action, demonstrating significant immunomodulatory effects, particularly in the inhibition of eosinophil activity. dovepress.com Preclinical research indicates that alcaftadine can decrease the chemotaxis and activation of eosinophils, key inflammatory cells involved in the late phase of allergic reactions. e-lactancia.orgdrugs.com This activity is a distinguishing feature compared to some other antihistamines. researchgate.netnih.gov

The mechanism underlying this effect is linked to alcaftadine's unique histamine receptor binding profile. researchgate.net In addition to its high affinity for H1 and H2 receptors, alcaftadine acts as an antagonist at H4 receptors. dovepress.comnih.gov H4 receptors are expressed on eosinophils and are known to play a role in mediating their chemotaxis. dovepress.comiosrjournals.org By antagonizing these receptors, alcaftadine is thought to directly interfere with the signaling pathways that guide eosinophils to sites of allergic inflammation. nih.govnih.gov

In vivo studies in animal models of allergic conjunctivitis have provided compelling evidence of alcaftadine's ability to inhibit eosinophil recruitment. In a murine model, alcaftadine-treated animals showed significantly lower conjunctival eosinophil infiltration following an allergen challenge compared to both control groups and animals treated with olopatadine. nih.govnih.gov This suggests that the inhibition of eosinophils is not solely due to mast cell stabilization, a property shared by both drugs, but is an additional mechanism of action for alcaftadine. nih.gov

Further research in a guinea pig model of conjunctivitis quantified this inhibitory effect. Alcaftadine demonstrated a dose-dependent reduction in the influx of eosinophils into the conjunctiva during the late-phase allergic response. dovepress.com The levels of eosinophil peroxidase, an enzyme used to measure eosinophil infiltration, were significantly reduced. dovepress.com At higher concentrations, alcaftadine's ability to attenuate eosinophil influx was comparable to that of the corticosteroid dexamethasone, a potent anti-inflammatory agent. dovepress.com

These findings from preclinical models underscore the compound's role in modulating the immune response by specifically targeting eosinophil migration. This action on eosinophils likely contributes to its efficacy in managing the full spectrum of allergic symptoms, including those associated with the late-phase reaction. dovepress.comnih.gov

Detailed Research Findings

The following table summarizes the key findings from a preclinical study investigating the dose-dependent effect of alcaftadine on eosinophil infiltration in a guinea pig model of allergic conjunctivitis. The data illustrates the percentage reduction in eosinophil peroxidase (EPO) levels, a direct indicator of eosinophil presence in the tissue, compared to a vehicle control.

Table 1: Inhibition of Conjunctival Eosinophil Infiltration by Alcaftadine in a Guinea Pig Model Data derived from a study measuring eosinophil peroxidase levels following an allergen challenge. dovepress.com

| Treatment Group | Concentration / Dose | Mean Reduction in Eosinophil Peroxidase (EPO) vs. Vehicle | Statistical Significance (p-value) |

| Alcaftadine | 0.1 mg/kg | Significant Reduction | < 0.01 |

| Alcaftadine | 0.5 mg/kg | Significant Reduction (Comparable to Dexamethasone) | < 0.01 |

| Ketotifen | 1.0 mg/kg | Reduction Observed | Not Statistically Significant |

| Dexamethasone | 0.5 mg/kg | Significant Reduction | < 0.01 |

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the isotopic enrichment and confirming the specific positions of deuterium (B1214612) atoms in Alcaftadine-d3. nih.govwikipedia.org By comparing the NMR spectra of deuterated and non-deuterated (proteo) forms, researchers can precisely identify the sites of isotopic substitution. nih.gov The introduction of deuterium, a spin I=1 nucleus, induces noticeable changes in the NMR spectrum, such as the disappearance of proton signals at the deuteration sites and alterations in the coupling patterns of adjacent nuclei. nih.gov

The degree of isotopic enrichment can be quantitatively determined by comparing the integration of specific signals in the ¹H NMR spectrum or through more advanced techniques like ²H NMR. nsf.govslu.se For this compound, where the deuterium atoms are typically located on a methyl group, ¹H NMR would show a marked reduction or absence of the corresponding methyl singlet, confirming successful labeling.

Table 1: Representative NMR Data for Isotopic Analysis

| Technique | Observation in this compound | Implication |

|---|---|---|

| ¹H NMR | Disappearance or significant reduction of a proton signal (e.g., a methyl singlet). | Confirms the position of deuterium substitution. |

| ¹³C NMR | A characteristic triplet pattern for the deuterated carbon due to ¹³C-²H coupling and a slight upfield isotopic shift. nsf.gov | Confirms the location of deuteration and provides information on the electronic environment. |

| ²H NMR | A single resonance peak corresponding to the chemical shift of the deuterium atoms. mdpi.com | Directly detects and quantifies the deuterium, confirming enrichment. wikipedia.org |

This table is illustrative and represents typical expected outcomes for the analysis of a deuterated compound like this compound.

While the deuterium atoms in this compound are on a methyl group and thus not readily exchangeable, NMR spectroscopy is a powerful tool for studying deuterium exchange mechanisms in other molecular contexts, particularly for protons attached to heteroatoms (like NH or OH groups). rsc.org Such studies involve dissolving the compound in a deuterated solvent (e.g., D₂O, CD₃OD) and monitoring the disappearance of specific proton signals over time, which indicates their exchange with deuterium from the solvent. rsc.org This analysis provides insights into solvent accessibility and the lability of certain protons, which can be influenced by factors like pH and temperature.

Deuterium labeling is highly beneficial for simplifying complex proton NMR spectra, which is particularly useful for studying the conformation and dynamics of molecules. nih.gov By replacing protons with deuterium, the corresponding signals are removed from the ¹H NMR spectrum, reducing spectral overlap and allowing for clearer analysis of the remaining signals. nih.gov

NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be applied to deuterated analogs to determine the spatial proximity of the remaining protons, providing crucial data for constructing a 3D model of the molecule's preferred conformation in solution. nih.gov Furthermore, spin-lattice relaxation time (T₁) measurements can offer insights into molecular dynamics. nih.gov Changes in relaxation times upon deuteration can reveal alterations in the mobility of different parts of the molecule. mdpi.comnih.gov For this compound, studying the dynamics could reveal how the deuterated methyl group influences the flexibility of the larger tricyclic structure. acs.org

Elucidating Deuterium Exchange Mechanisms via NMR

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotope Ratio Measurement

Mass spectrometry is indispensable for confirming the identity and isotopic composition of this compound. The most immediate confirmation is the molecular ion peak in the mass spectrum, which will appear at a higher mass-to-charge ratio (m/z) compared to the non-deuterated Alcaftadine (B1684316), corresponding to the addition of three neutrons.

Tandem mass spectrometry (MS/MS) is employed to confirm the precise location of the deuterium atoms within the molecule. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and subjected to fragmentation. The resulting fragment ions are then analyzed. nih.gov By comparing the fragmentation pattern of this compound with that of unlabeled Alcaftadine, the location of the deuterium atoms can be definitively established. core.ac.uk Fragments containing the deuterated methyl group will exhibit a mass shift of +3 Da, while fragments that have lost this group will have the same mass as the corresponding fragments from the unlabeled compound. core.ac.ukresearchgate.net This differential analysis provides unambiguous structural confirmation. nih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Parent Compound | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Interpretation |

|---|---|---|---|

| Alcaftadine | 300.15 | 229.12 | Loss of a specific neutral fragment (e.g., C₅H₇N) |

| This compound | 303.17 | 232.14 | Fragment retains the d3-labeled group, confirming its location. |

| This compound | 303.17 | 229.12 | Fragment resulting from the loss of the d3-labeled group. |

This table is for illustrative purposes. The m/z values are hypothetical and represent the expected mass shifts.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the determination of a molecule's elemental formula. researchgate.netresearchgate.net For this compound, HRMS can confirm the expected elemental composition (C₁₉H₁₈D₃N₄) by matching the experimentally measured mass with the theoretically calculated exact mass. nih.gov This level of precision is crucial for distinguishing between isobaric species—compounds that have the same nominal mass but different elemental formulas—and provides definitive evidence of successful deuteration. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Computational Chemistry and Molecular Modeling of Deuterated Systems

Computational chemistry and molecular modeling serve as powerful complements to experimental spectroscopic data. scienceopen.com Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical NMR and vibrational spectra, which can then be compared with experimental results to aid in spectral assignment and structural elucidation. semanticscholar.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Alcaftadine |

Quantum Mechanical (QM) Calculations for Isotope Effect Predictions and Transition State Analysis

Quantum mechanical calculations are fundamental to predicting and understanding the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. faccts.de The KIE arises primarily from the difference in zero-point energy (ZPE) between the bonds to the light and heavy isotopes. faccts.de Since deuterium is heavier than hydrogen, a carbon-deuterium (C-D) bond has a lower ZPE than a corresponding carbon-hydrogen (C-H) bond. This difference can alter the activation energy of a reaction, thereby affecting its rate.

In the context of this compound, where deuterium atoms replace hydrogens on the N-methyl group of the piperidine (B6355638) ring, QM methods can be used to model metabolic pathways. newdrugapprovals.org For instance, if N-demethylation is a metabolic route, QM calculations can predict the KIE for this process. The typical workflow involves:

Reactant and Transition State (TS) Optimization: Geometries of the reactant (this compound) and the transition state for the reaction of interest (e.g., enzymatic oxidation) are optimized using methods like Density Functional Theory (DFT). researchgate.net

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to obtain the ZPE for both the hydrogen- and deuterium-containing species. faccts.de The transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. faccts.de

Activation Energy and KIE Prediction: The free energy of activation (ΔG‡) is calculated for both isotopologues. The KIE is then predicted as the ratio of the rate constants (kH/kD), which can be determined from the difference in activation energies.

This computational approach allows researchers to match predicted KIE values with experimentally determined ones, providing detailed insight into the geometry, charge distribution, and bonding of the reaction's transition state. nih.gov Such studies can elucidate whether a C-H bond is broken in the rate-determining step of a metabolic pathway, a key piece of information for rational drug design.

Table 1: Illustrative Data from QM Calculations for a Hypothetical N-demethylation Reaction

| Parameter | Alcaftadine (N-CH₃) | This compound (N-CD₃) | Description |

| Reactant ZPE | Higher Value | Lower Value | Zero-point vibrational energy of the ground state molecule. |

| Transition State ZPE | Higher Value | Lower Value | Zero-point vibrational energy of the transition state. |

| Activation Energy (ΔG‡) | ΔG‡(H) | ΔG‡(D) | The free energy barrier for the reaction. Typically, ΔG‡(D) > ΔG‡(H). |

| Calculated KIE (kH/kD) | - | > 1 | The predicted ratio of reaction rates. A value > 1 indicates a normal primary KIE. |

This table is illustrative and represents the type of data generated from QM calculations for KIE analysis.

Molecular Dynamics (MD) Simulations to Study Deuterium Influence on Molecular Interactions

While QM methods are ideal for studying reactions, Molecular Dynamics (MD) simulations excel at exploring the conformational dynamics and intermolecular interactions of a molecule over time. uwo.ca MD simulations model a system at the atomic level, tracking the movements of thousands of atoms to understand how a molecule like this compound behaves in a biological environment, such as in solution or near a receptor. uwo.caresearchgate.net

The substitution of hydrogen with deuterium can lead to subtle changes in molecular interactions. Deuterium is slightly smaller and less polarizable than hydrogen, which can affect van der Waals interactions and the nature of hydrogen bonds (or in this case, deuterium bonds). MD simulations can probe the influence of these changes on:

Conformational Flexibility: By analyzing the root-mean-square fluctuation (RMSF) of atoms, simulations can determine if the deuterated methyl group has altered flexibility compared to the non-deuterated version.

Solvation: The dynamics of water molecules around the ligand can be studied to see if deuteration affects the local solvent structure, which in turn can influence solubility and receptor binding.

MD simulations are often used to complement experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.gov While HDX-MS measures the rate of deuterium uptake on the protein backbone upon ligand binding, MD can provide an atomistic explanation for the observed changes in protein dynamics. uwo.ca Simulations can uncover large-scale protein motions that are not directly detectable by HDX, offering a more complete picture of the allosteric effects of ligand binding. uwo.ca

Table 2: Key Analyses in MD Simulations and Their Implications for this compound

| MD Analysis | Metric | Potential Insight for this compound |

| System Stability | Root-Mean-Square Deviation (RMSD) | Confirms the simulation has reached equilibrium. |

| Atomic Flexibility | Root-Mean-Square Fluctuation (RMSF) | Reveals if deuteration alters the flexibility of the piperidine ring or the overall ligand. |

| Interaction Analysis | Hydrogen Bond Occupancy | Quantifies the stability of key interactions between the ligand and receptor or solvent. |

| Conformational Sampling | Principal Component Analysis (PCA) | Identifies the dominant motions of the ligand and whether deuteration affects its preferred conformations. |

Binding Energy Calculations and Receptor Interaction Modeling with Deuterated Ligands

Alcaftadine functions as an antagonist at the histamine (B1213489) H₁ receptor (H₁R), a member of the G-protein coupled receptor (GPCR) family. researchgate.netdrugbank.com Computational modeling is a crucial tool for understanding how ligands like Alcaftadine and its deuterated analog bind to this receptor.

The process typically begins with molecular docking , which predicts the preferred binding orientation of the ligand within the H₁R binding pocket. For amine-containing H₁R antagonists, a hallmark interaction is the formation of a salt bridge between the protonated amine of the ligand and a key aspartic acid residue (D3.32) in the receptor. acs.org

Following docking, MD simulations are run to allow the ligand-receptor complex to relax and to assess the stability of the predicted binding pose. uq.edu.au The trajectory from the MD simulation can then be used for more rigorous binding energy calculations . Methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed to estimate the free energy of binding. uq.edu.au This calculation deconstructs the binding energy into its constituent parts:

Van der Waals energy

Electrostatic energy

Polar solvation energy

Non-polar solvation energy

By comparing the calculated binding energies of Alcaftadine and this compound, researchers can predict whether the isotopic substitution has a meaningful impact on binding affinity (Ki). While the effect is expected to be small, subtle changes in van der Waals forces or the strength of the key ionic interaction with the aspartate residue could theoretically alter affinity or, perhaps more importantly, the ligand's residence time in the binding pocket. acs.org

Table 3: Hypothetical Binding Free Energy Decomposition for Alcaftadine vs. This compound at the H₁ Receptor

| Energy Component (kcal/mol) | Alcaftadine | This compound | Implication of Difference |

| ΔE_vdw | -45.2 | -45.5 | A slightly more favorable van der Waals interaction for the deuterated ligand. |

| ΔE_elec | -20.8 | -20.7 | A negligible change in electrostatic interactions. |

| ΔG_polar | +28.5 | +28.6 | A minor change in the energy penalty for desolvation. |

| ΔG_nonpolar | -5.1 | -5.1 | No significant change in non-polar contributions. |

| ΔG_bind (Total) | -42.6 | -42.7 | Predicts a very small, likely insignificant, increase in binding affinity for this compound. |

This table is for illustrative purposes only to demonstrate the output of MM-GBSA calculations. Actual values would require specific simulation studies.

Future Research Directions and Methodological Advancements

Development of Novel Deuteration Strategies for Alcaftadine (B1684316) and Analogues

The synthesis of deuterated compounds like Alcaftadine-d3 has traditionally relied on established, though sometimes multi-step, chemical processes. nih.goviaea.org Future research will likely focus on more efficient, selective, and environmentally benign methods for deuterium (B1214612) incorporation, not only for Alcaftadine but for a wider range of analogous compounds. mdpi.com

A significant area of development is the use of transition-metal catalysts for direct carbon-hydrogen (C-H) bond activation. acs.orgchemrxiv.org This approach allows for the direct exchange of hydrogen for deuterium at specific molecular sites, potentially streamlining the synthesis process. nih.gov Catalysts based on iridium, rhodium, palladium, and manganese have shown promise in the deuteration of various organic molecules, including N-heterocycles, which are structurally relevant to Alcaftadine. rsc.orgacs.orgacs.orgrsc.org For instance, ruthenium nanoparticles have been used to catalyze hydrogen-isotope exchange in nucleobase derivatives under mild conditions. researchgate.net Similarly, manganese-catalyzed C-H activation using D₂O as the deuterium source offers a cost-effective and selective method for labeling complex molecules. rsc.orgrsc.org

Future strategies may focus on:

Catalyst Design: Developing novel catalysts, including those based on earth-abundant metals like iron and manganese, to achieve higher selectivity and efficiency for the specific C-H bonds in Alcaftadine and its analogues. rsc.org

Photocatalysis: Exploring light-driven catalytic systems, which often operate under mild conditions, preserving sensitive functional groups within the drug molecule. assumption.edu

Transient Directing Groups: Utilizing temporary chemical modifications to guide the catalyst to a specific position on the molecule, enabling precise deuteration at sites that are otherwise difficult to access. rsc.orgrsc.org

Flow Chemistry: Implementing continuous flow reactors for deuteration reactions, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

These advanced synthetic methods promise to make deuterated compounds like this compound more accessible for research and could facilitate the rapid creation of a library of deuterated analogues for structure-activity relationship studies. acs.orgnih.gov

Exploration of Isotope-Edited Spectroscopic Techniques for Enhanced Resolution

The primary physical difference between Alcaftadine and this compound is the increased mass of deuterium compared to protium (B1232500) (hydrogen). This mass difference, while subtle, induces measurable shifts in the vibrational frequencies of molecular bonds. libretexts.org Isotope-edited spectroscopic techniques leverage these shifts to isolate and analyze specific parts of a molecule with enhanced resolution, even within complex biological environments.

Vibrational Spectroscopy (FTIR and Raman): In Infrared (IR) and Raman spectroscopy, replacing a C-H bond with a C-D bond results in a downshift of the bond's stretching frequency. libretexts.orgacs.org This phenomenon is highly predictable and can be used to:

Confirm Deuteration: Verify the successful and specific incorporation of deuterium into the Alcaftadine structure.

Structural Analysis: Assign specific vibrational modes within the molecule's spectrum, which can be challenging for complex structures. acs.org By comparing the spectra of the deuterated and non-deuterated compounds, peaks corresponding to the deuterated sites can be definitively identified. libretexts.orgacs.org The H/D isotopic effect is particularly pronounced for stretching modes, making it a powerful analytical tool. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of chemical and pharmaceutical analysis. nih.gov Isotope-edited NMR techniques offer powerful ways to study deuterated molecules:

Signal Simplification: In ¹H NMR, the replacement of protons with deuterium atoms leads to the disappearance of the corresponding signals, simplifying complex spectra and aiding in structure elucidation.

Metabolite Tracking: When this compound is used in metabolic studies, NMR can be employed to track the fate of the deuterated portion of the molecule, helping to identify metabolites. frontiersin.orgnih.gov The distinct signals (or lack thereof) from the deuterated positions provide a clear marker for following the compound's transformation. researchgate.net

Future advancements in this area will likely involve the application of more sophisticated multi-dimensional NMR experiments and coupling these techniques with separation methods like HPLC for even greater analytical power. nih.gov

| Spectroscopic Technique | Application for this compound | Expected Outcome |

| FTIR/Raman Spectroscopy | Confirmation of deuteration site(s) | Observable downshift in C-D vibrational frequencies compared to C-H frequencies. libretexts.org |

| Structural assignment of vibrational modes | Unambiguous identification of peaks associated with the deuterated molecular fragment. acs.org | |

| ¹H NMR Spectroscopy | Structural verification | Disappearance of proton signals at the specific sites of deuteration. |

| ¹³C NMR Spectroscopy | Analysis of electronic environment | Subtle shifts in carbon signals adjacent to the deuteration site due to isotope effects. |

| Isotope-Edited NMR | Metabolite identification in biological samples | Selective detection or filtering of signals from the deuterated parts of metabolites. nih.govresearchgate.net |

Advanced Computational Approaches for Predicting Deuteration Impact on Chemical and Biological Processes

Computational chemistry provides powerful tools to predict and understand the consequences of isotopic substitution before a molecule is synthesized. rsc.org For this compound, these methods can offer profound insights into how deuteration affects its stability, reactivity, and interaction with biological targets.

Quantum Mechanics (QM) and Density Functional Theory (DFT): At the heart of these predictions is the calculation of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.netnih.gov The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. This is the fundamental reason for the metabolic stabilization of many deuterated drugs. mdpi.com

Advanced computational approaches can:

Predict KIE: Using methods like Density Functional Theory (DFT), researchers can calculate the theoretical KIE for the metabolic oxidation of Alcaftadine at specific positions. researchgate.net This helps to identify the optimal sites for deuteration to slow down metabolism.

Model Reaction Pathways: Computational models can elucidate the step-by-step mechanism of metabolic reactions, identifying the rate-limiting step where the C-H bond is broken. researchgate.netnih.gov This confirms that deuteration at that site will have the most significant impact.

Analyze Vibrational Frequencies: DFT calculations can predict the vibrational spectra of both Alcaftadine and this compound, corroborating experimental FTIR and Raman data and aiding in their interpretation. mdpi.com

Molecular Dynamics (MD) Simulations: While QM methods are excellent for studying bond-breaking events, molecular dynamics (MD) simulations can model the behavior of the entire drug molecule over time, including its interactions with large biological molecules like enzymes or receptors. uwo.ca MD simulations can be used to:

Assess Binding Affinity: Investigate whether deuteration alters the binding pose or affinity of Alcaftadine to its target receptor (e.g., the H1 histamine (B1213489) receptor). While significant changes are not generally expected, subtle effects on hydrogen bonding or van der Waals interactions can be explored. nih.govmdpi.com

Study Solvation Effects: Model how this compound interacts with water molecules, which can influence its solubility and transport properties. acs.org

Guide Drug Design: By combining MD with techniques like hydrogen-deuterium exchange mass spectrometry (DXMS), researchers can build accurate models of drug-protein complexes, even without a crystal structure, to guide the design of new analogues. nih.gov

| Computational Method | Key Application for this compound | Predicted Impact |

| Density Functional Theory (DFT) | Calculation of Kinetic Isotope Effect (KIE) | Quantify the expected decrease in the rate of metabolic C-H bond cleavage. researchgate.net |

| Prediction of Vibrational Spectra | Generate theoretical IR/Raman spectra to compare with experimental results. mdpi.com | |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling Enzyme-Catalyzed Reactions | Simulate the interaction of this compound within an enzyme's active site to understand metabolic stability. nih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of Receptor Binding | Evaluate potential subtle changes in binding interactions and conformation upon deuteration. uwo.camdpi.com |

Integration of this compound in Multi-Omics Research Methodologies (General Methodological Framework)

Multi-omics research integrates data from various biological levels—genomics, proteomics, and metabolomics—to provide a holistic, systems-level view of a biological state. Stable isotope-labeled compounds, such as this compound, are invaluable tools within this framework, primarily serving as superior internal standards for mass spectrometry (MS) and as tracers for metabolic flux analysis. creative-proteomics.comfrontiersin.org

Role as an Internal Standard in Metabolomics and Proteomics: In quantitative MS-based omics, an internal standard is added to a biological sample in a known amount to correct for variations in sample preparation and instrument response. caymanchem.comtexilajournal.com Deuterated compounds are considered the gold standard for this purpose. researchgate.net

Methodological Framework:

Sample Spiking: A precise amount of this compound is added to a biological sample (e.g., plasma, tissue homogenate) at the very beginning of the sample preparation process.

Co-processing: this compound, being chemically almost identical to the non-deuterated (endogenous or administered) Alcaftadine, experiences the same extraction efficiency and potential degradation. caymanchem.com

MS Analysis: During mass spectrometry analysis, the instrument detects both Alcaftadine and this compound. Although they often co-elute in liquid chromatography, they are easily distinguished by their mass difference. researchgate.net

Quantification: The ratio of the signal from the endogenous Alcaftadine to the known amount of the this compound standard allows for highly accurate and precise quantification, correcting for any sample loss or ionization suppression effects. texilajournal.com This is crucial for obtaining reliable data in metabolomics studies. nih.gov

Role as a Tracer in Stable Isotope-Resolved Metabolomics (SIRM): SIRM is a powerful technique used to trace the path of atoms through metabolic networks. frontiersin.orgresearchgate.net By administering a labeled compound, researchers can follow its conversion into various downstream metabolites.

Methodological Framework:

Administration: this compound is introduced into a biological system (e.g., cell culture, animal model). creative-proteomics.com

Metabolic Conversion: The organism's metabolic machinery processes the deuterated drug, potentially transferring the deuterated fragment to new molecules.

Metabolite Profiling: At various time points, samples are collected and analyzed using high-resolution mass spectrometry or NMR. frontiersin.org

Pathway Elucidation: The analytical instruments detect new metabolites that contain the deuterium label, which confirms that they are derived from the parent drug. This allows researchers to identify previously unknown metabolic pathways and quantify the flow (flux) through different routes. frontiersin.orgfrontiersin.orgnih.gov

The integration of this compound into multi-omics workflows provides a robust framework for accurately quantifying the drug's presence and for dynamically tracing its metabolic fate, offering a deeper understanding of its interaction with the biological system as a whole. frontiersin.org

常见问题

How can researchers systematically evaluate existing literature on Alcaftadine-d3 to identify gaps in pharmacokinetic or mechanistic studies?

Methodological Answer:

Begin by structuring a literature review using interdisciplinary databases (e.g., PubMed, SciFinder) with Boolean operators to combine terms like "this compound," "deuterium isotope effects," and "H1-antagonist mechanisms." Prioritize primary sources (peer-reviewed journals) over reviews to avoid secondary bias . Critically assess experimental designs in existing studies—note sample sizes, deuterium incorporation validation methods (e.g., NMR or mass spectrometry), and whether control groups account for isotopic effects . Use tools like CRONBACH ALPHA to evaluate the reliability of reported data . Gaps often emerge in comparative studies between Alcaftadine and its deuterated form, particularly in long-term metabolic stability assays .

What experimental design considerations are critical when comparing the receptor-binding affinity of this compound to its non-deuterated counterpart?

Methodological Answer:

Adopt a blinded, randomized in vitro assay design using human histamine H1 receptors. Ensure isotopic purity (>98% deuterium) via quantitative NMR to rule out confounding variables from partial deuteration . Include triplicate measurements with negative controls (e.g., solvent-only) and positive controls (e.g., known H1 antagonists). Use surface plasmon resonance (SPR) or radioligand binding assays to quantify dissociation constants (Kd). Analyze data contradictions (e.g., unexpected affinity shifts) by revisiting deuterium’s kinetic isotope effects on binding kinetics .

How should researchers resolve conflicting data on the metabolic stability of this compound across different in vivo models?

Methodological Answer:

First, audit species-specific metabolic pathways (e.g., cytochrome P450 isoforms in rodents vs. humans) that may differentially process deuterated compounds . Conduct cross-species pharmacokinetic studies with standardized dosing protocols. Employ liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify parent drug and metabolites. For contradictions (e.g., prolonged half-life in one model but not another), apply quasi-statistical analysis to identify outliers and reassess sample preparation homogeneity . Iterative refinement of hypotheses—such as deuterium’s impact on rate-limiting metabolic steps—is essential .

What advanced techniques validate the isotopic integrity of this compound in long-term stability studies?

Methodological Answer:

Combine accelerated stability testing (40°C/75% RH for 6 months) with high-resolution mass spectrometry (HRMS) to monitor deuterium loss. Use deuterium NMR (²H-NMR) to track positional stability of deuterium atoms, particularly at metabolically vulnerable sites . For quantitative analysis, develop a calibration curve using isotopically labeled internal standards. Cross-validate results with independent labs to address reproducibility concerns .

How can multi-omics approaches elucidate the systemic effects of this compound in preclinical models?

Methodological Answer:

Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in treated vs. control cohorts. Focus on pathways linked to histamine signaling (e.g., NF-κB, MAPK). Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to identify deuterium-specific perturbations. For contradictory omics signatures, apply triangulation with proteomic data (e.g., Western blot) to confirm mechanistic hypotheses . Ensure raw data is deposited in repositories like GEO or MetaboLights for external validation .

What strategies optimize synthetic protocols for this compound to ensure scalability for academic research?

Methodological Answer:

Benchmark existing deuteration methods (e.g., catalytic hydrogen-deuterium exchange vs. custom synthesis). Prioritize atom-efficient routes to minimize deuterium waste, and characterize intermediates via FTIR and ¹³C-NMR . Collaborate with isotope labs to assess feasibility—cost-benefit analyses should weigh deuterium oxide prices against reaction yields . Pilot scalability by testing 0.1g to 10g batches, documenting deviations in isotopic purity .

How should researchers design a hypothesis-driven study to investigate off-target effects of this compound?

Methodological Answer:

Formulate hypotheses based on structural analogs (e.g., deuterated antihistamines with reported off-target activity). Employ high-throughput screening (HTS) against kinase or GPCR panels. Use computational docking (e.g., AutoDock Vina) to predict binding to non-H1 receptors. Validate hits via electrophysiology (patch-clamp) or calcium flux assays. Address false positives by repeating assays under varied ionic conditions . Publish negative data to mitigate publication bias .